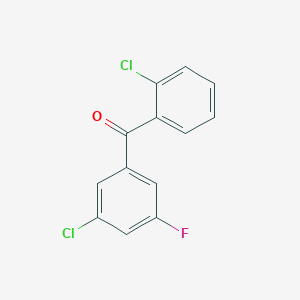

2,3'-Dichloro-5'-fluorobenzophenone

Description

2,3'-Dichloro-5'-fluorobenzophenone is a halogenated benzophenone derivative characterized by chlorine substituents at the 2- and 3'-positions and a fluorine atom at the 5'-position. This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science due to its electronic and steric properties. Its synthesis typically involves Friedel-Crafts acylation or halogenation of precursor benzophenones, with modifications to optimize substituent positions for specific applications .

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKAHFYSUKSSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dichloro-5’-fluorobenzophenone typically involves the acylation of 2,3’-dichloro-5’-fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the aromatic ring to form the ketone linkage.

Industrial Production Methods: Industrial production of 2,3’-Dichloro-5’-fluorobenzophenone follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization or distillation to obtain high-purity product.

Types of Reactions:

Oxidation: 2,3’-Dichloro-5’-fluorobenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or quinones.

Reduction: Secondary alcohols.

Substitution: Amino or thio-substituted benzophenones.

Scientific Research Applications

2,3’-Dichloro-5’-fluorobenzophenone is utilized in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3’-Dichloro-5’-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine and fluorine substituents can enhance binding affinity and specificity, leading to inhibition or modulation of biological pathways. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of halogenated benzophenones are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3)

- Substituents: Amino (-NH₂) at 2-, chloro at 5-, and fluoro at 2'-positions.

- Properties : LogP = 3.29, indicating moderate lipophilicity suitable for drug penetration .

- Synthesis : Derived from 4-chloroaniline (produced industrially from lignin waste) via nitro reduction and subsequent acylation .

- Applications : Precursor for benzodiazepines (e.g., midazolam) due to its compatibility with bromoacetyl chloride in high-yield reactions (91.6% LCAP) .

2-Amino-2',5-dichlorobenzophenone

- Substituents: Amino (-NH₂) at 2-, chloro at 2'- and 5-positions.

- Properties: Increased lipophilicity compared to mono-chloro derivatives, affecting solubility and bioavailability.

- Synthesis : Similar nitro reduction pathway from p-chloronitrobenzene, with additional chlorination steps .

- Applications: Used in azo dyes and agrochemical intermediates, though restricted in some regions due to carcinogenic risks of precursor 4-chloroaniline .

2-Chloroacetamido-5-chloro-2'-fluorobenzophenone

- Substituents : Chloroacetamido (-NHCOCH₂Cl) at 2-, chloro at 5-, and fluoro at 2'-positions.

- Properties: Crystallizes in triclinic P-1 space group, isostructural with other halogenated benzophenones, suggesting predictable solid-state behavior .

- Applications : Intermediate for anticonvulsants and sedatives, leveraging its stable crystalline structure for formulation .

2′,3′-Dichloro-5′-methylacetophenone

Physicochemical and Industrial Comparison

*PMI: Process Mass Intensity; †Based on analogous halogenated benzophenones .

Key Research Findings

Synthetic Efficiency: 2-Amino-5-chloro-2'-fluorobenzophenone demonstrates superior industrial viability, with a cumulative PMI of 27 (vs. average 52 for similar compounds), attributed to streamlined in-line bromoacetyl chloride generation .

Biological Activity: Substitution at the 2'-position (fluoro vs. chloro) significantly impacts pharmacological activity. For example, 2-amino-2’-fluorobenzophenone derivatives exhibit stereospecific binding in benzodiazepine receptors, unlike dichloro analogues .

Crystal Engineering: Halogenated benzophenones with similar substituent patterns (e.g., 2-chloro-5-fluoro) form isostructural crystals, enabling predictable formulation in drug development .

Biological Activity

2,3'-Dichloro-5'-fluorobenzophenone (DCFB) is an organic compound with the molecular formula . It is classified as a benzophenone derivative, notable for its unique substitution pattern on the benzene rings. This compound has garnered attention due to its potential biological activities, specifically as an enzyme inhibitor and modulator of protein-ligand interactions.

The biological activity of DCFB is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine substituents enhances its binding affinity and specificity. The ketone functional group allows for hydrogen bonding and other non-covalent interactions, which are crucial for its biological effects.

Enzyme Inhibition

Research indicates that DCFB exhibits inhibitory effects on specific enzymes, making it a candidate for drug development:

- Enzyme Targets : DCFB has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating various diseases.

- Case Studies : In one study, DCFB was evaluated for its ability to inhibit certain cytochrome P450 enzymes, which play a significant role in drug metabolism. The results suggested that it could modulate drug interactions by altering the metabolic pathways of co-administered drugs.

Protein-Ligand Interactions

DCFB's role as a modulator in protein-ligand interactions has been explored:

- Binding Affinity : The compound's structural characteristics contribute to its ability to bind selectively to target proteins. This property is essential for designing drugs that require specific interactions with biological macromolecules.

- Research Findings : Studies have utilized computational methods to predict the binding affinity of DCFB to various targets, indicating its potential as a lead compound in drug discovery .

Applications in Pharmaceutical Chemistry

DCFB serves as an important intermediate in the synthesis of several pharmaceuticals:

- Drug Synthesis : It is used in the production of drugs such as Diflunisal and Fluconazole, highlighting its significance in pharmaceutical chemistry.

- Antimicrobial Properties : A derivative synthesized from DCFB demonstrated moderate antimicrobial activity against selected pathogens, suggesting potential applications in developing antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DCFB, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 4-Amino-2,3-dichlorobenzophenone | Contains an amino group instead of fluorine |

| 2,4-Dichlorobenzophenone | Lacks fluorine; different reactivity profile |

| 3,4-Dichloro-5-fluorobenzophenone | Different substitution pattern affecting properties |

The distinct substitution pattern of DCFB imparts unique chemical and biological properties that enhance its utility in synthesizing specialized pharmaceuticals compared to similar compounds.

Safety and Handling

As with many organic compounds, appropriate safety measures should be followed when handling DCFB:

- Safety Protocols : It should be handled in a well-ventilated laboratory using standard safety protocols for organic compounds. Specific hazard data may be limited but handling precautions are recommended due to its chemical nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.